
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. MPOA is a member of the acridine family of compounds, which have been studied for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties. In
Mécanisme D'action
The mechanism of action for N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to have antimicrobial and antiviral properties. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation of using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments is its potential toxicity. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to be toxic to some normal cells, and therefore, caution must be taken when using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide. One area of research is the development of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide, which may provide insights into the development of new cancer therapies. Additionally, the potential use of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in combination with other therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide-based diagnostic tools may provide a new approach for the early detection and treatment of cancer.
Méthodes De Synthèse
The synthesis method for N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide involves the reaction of 4-methylbenzoyl chloride with 9-oxo-9,10-dihydroacridine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide. This method has been optimized to yield high purity and high yield of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide.
Applications De Recherche Scientifique
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been the subject of many scientific research studies due to its potential applications as a therapeutic agent. One area of research has focused on its antitumor activity. Studies have shown that N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that is essential for the prevention of cancer.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-12-16(13-11-15)23-21(25)14-24-19-8-4-2-6-17(19)22(26)18-7-3-5-9-20(18)24/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEQQCBFRBAFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2832297.png)
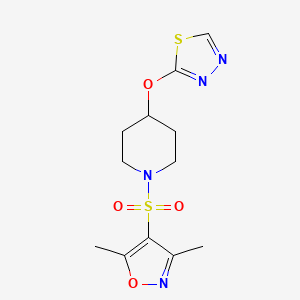
![2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2832299.png)

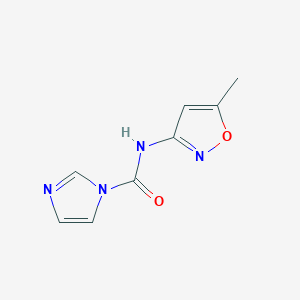

![4-((2-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2832309.png)
![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)
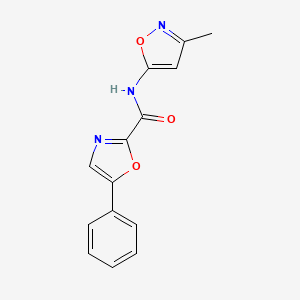
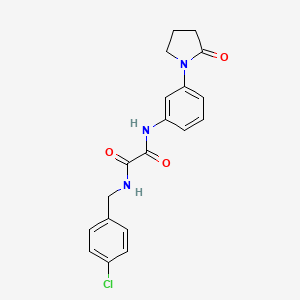
![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2832314.png)
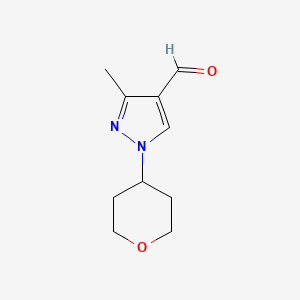

![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-2-carboxamide](/img/structure/B2832318.png)